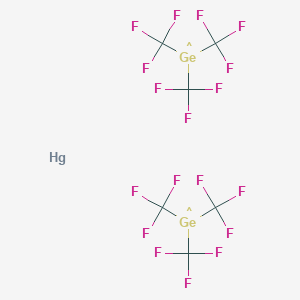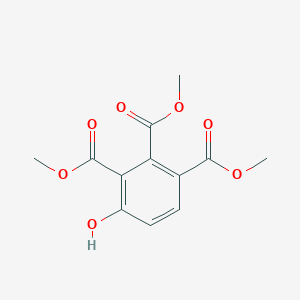
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzene, featuring three carboxylate groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate typically involves multi-component reactions. One notable method is the one-pot reaction of dimethyl acetylenedicarboxylate and malononitrile in the presence of catalysts such as triphenylphosphine and p-toluenesulfonic acid. This reaction is carried out under mild conditions and results in the formation of a fully substituted phenol with bright fluorescence properties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylate groups can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl benzene-1,2,4-tricarboxylate: Similar structure but lacks the hydroxyl group.
Dimethyl terephthalate: Contains two carboxylate groups and is used in polymer production.
Isophthalic acid: Another benzene derivative with carboxylate groups but different substitution pattern.
Uniqueness
Its fluorescent properties also make it valuable in optoelectronic applications .
Propriétés
Numéro CAS |
81931-48-8 |
|---|---|
Formule moléculaire |
C12H12O7 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-5-7(13)9(12(16)19-3)8(6)11(15)18-2/h4-5,13H,1-3H3 |
Clé InChI |
RLAQYWQGVIWVHJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


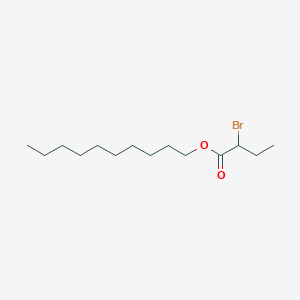
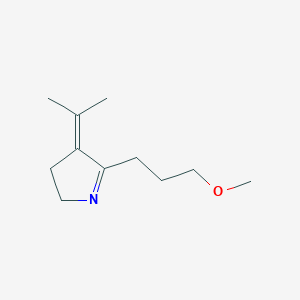
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)

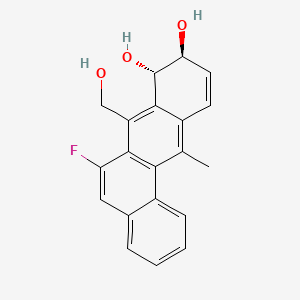
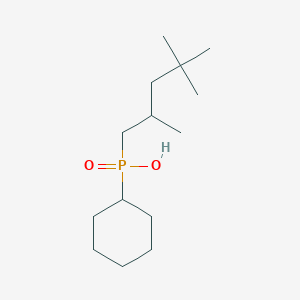
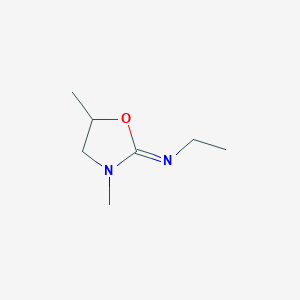
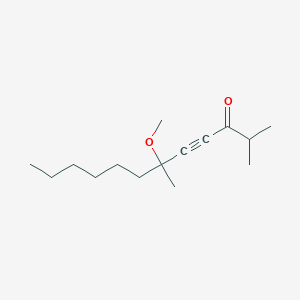
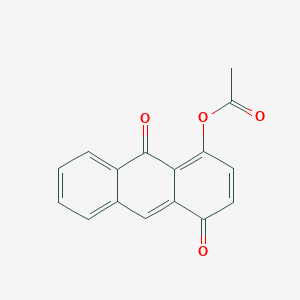
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
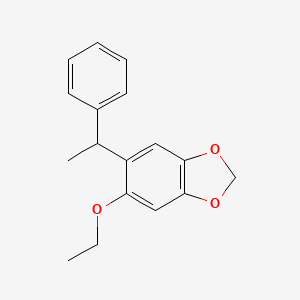
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
